5-Deazaisofolic acid

thymidylate synthase inhibition antifolate potency enzyme kinetics

5-Deazaisofolic acid (CAS 130327-67-2) is a synthetic isofolate with a pyrido[2,3-d]pyrimidine core and reversed bridge geometry, making it a poor tumor cell growth inhibitor—nearly 100-fold less potent than its reduced analogue. Procure this ≥98% pure reference compound to validate TS inhibition assay dynamic range (Ki=0.090 nM), isolate mFBP-specific antifolate uptake, or serve as a low-activity comparator. Pair with 5-deaza-5,6,7,8-tetrahydroisofolic acid for definitive SAR and reduction-state profiling. For research use only; not for human or veterinary use.

Molecular Formula C20H20N6O6
Molecular Weight 440.4 g/mol
CAS No. 130327-67-2
Cat. No. B1664649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Deazaisofolic acid
CAS130327-67-2
Synonyms5-Deazaisofolic acid; 
Molecular FormulaC20H20N6O6
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H20N6O6/c21-20-25-16-13(18(30)26-20)7-12(9-23-16)22-8-10-1-3-11(4-2-10)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,7,9,14,22H,5-6,8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,23,25,26,30)/t14-/m0/s1
InChIKeyAYDSBKMPDDZABS-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Deazaisofolic Acid (CAS 130327-67-2): Chemical Profile and Research-Grade Identity


5-Deazaisofolic acid (CAS 130327-67-2) is a synthetic isofolate analogue with the molecular formula C20H20N6O6 and a molecular weight of 440.41 g/mol [1]. Its IUPAC name is N-(4-{[(2-amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-6-yl)amino]methyl}benzoyl)-L-glutamic acid, and it features a pyrido[2,3-d]pyrimidine heterocyclic core that distinguishes it from pteridine-based natural folates and quinazoline-based clinical antifolates . The compound is commercially available as a research reagent (typically ≥98% purity) for in vitro experimental use only [2].

Why 5-Deazaisofolic Acid Cannot Be Substituted with Generic Antifolates in Research Applications


5-Deazaisofolic acid belongs to the isofolate structural subclass, which is characterized by a reversed C9-N10 bridge geometry compared to natural folates such as folic acid and methotrexate [1]. This reversed bridge orientation fundamentally alters recognition by folate-requiring enzymes and cellular transport systems [2]. 5-Deazaisofolic acid itself is documented as a poor inhibitor of tumor cell growth and is nearly 100-fold less potent than its reduced analogue (5-deaza-5,6,7,8-tetrahydroisofolic acid, compound 4a) in MCF-7 human breast adenocarcinoma cell assays [1]. Consequently, substituting a generic antifolate such as methotrexate, pemetrexed, or raltitrexed for 5-deazaisofolic acid would introduce confounding pharmacological activity that obscures the specific research question—whether that question concerns structure-activity relationship (SAR) mapping, transport mechanism studies, or the use of a low-potency comparator. The quantitative evidence below establishes precisely where 5-deazaisofolic acid is differentiated from its closest structural and functional analogues.

Quantitative Differentiation of 5-Deazaisofolic Acid from Structural and Functional Comparators


Reduced Thymidylate Synthase Inhibitory Potency Relative to Clinical Antifolates

5-Deazaisofolic acid exhibits measurable but weak inhibition of thymidylate synthase (TS), with a Ki of 0.090 nM and an IC50 of 23 nM against purified recombinant human TS expressed in E. coli [1]. In contrast, the clinical quinazoline antifolate raltitrexed (ZD1694) demonstrates a TS Ki of 62 nM and an IC50 of 2.5 nM in comparable enzyme inhibition assays . The oxidized isofolate class, including 5-deazaisofolic acid, is characterized as poor inhibitors of tumor cell growth in culture [2].

thymidylate synthase inhibition antifolate potency enzyme kinetics

100-Fold Lower Cytotoxic Potency in MCF-7 Breast Cancer Cells Versus the Reduced Analogue

In a direct head-to-head comparison reported in the primary synthetic publication, 5-deaza-5,6,7,8-tetrahydroisofolic acid (compound 4a) exhibited an IC50 of approximately 1 µM against MCF-7 human breast adenocarcinoma cells in culture. 5-Deazaisofolic acid (compound 3a, the oxidized isofolate) was evaluated in the same study and was characterized as a poor inhibitor of tumor cell growth, with an estimated potency nearly 100-fold lower than compound 4a [1]. This comparison isolates the effect of pyrido[2,3-d]pyrimidine ring reduction (5,6,7,8-tetrahydro modification) on cellular antiproliferative activity within the same isofolate scaffold.

MCF-7 cytotoxicity breast cancer cell line antiproliferative activity

Reversed C9-N10 Bridge Geometry Distinguishes Isofolate Scaffold from Natural Folate Configurations

5-Deazaisofolic acid belongs to the isofolate subclass of antifolates, which is defined by a reversed orientation of the C9-N10 bridge connecting the pteridine/quinazoline ring system to the p-aminobenzoylglutamate moiety. This reversed bridge geometry contrasts with the normal folate configuration found in methotrexate, pemetrexed, and natural folates [1]. Structure-activity relationship studies with 5,8-dideazaisofolic acid (IAHQ) analogues have demonstrated that compounds with the normal folate configuration at positions 9 and 10 are generally more active than their reversed-bridge isofolate isomers [2]. The 5-deazaisofolic acid scaffold preserves this reversed-bridge isofolate geometry while incorporating a pyrido[2,3-d]pyrimidine heterocycle (5-deaza modification).

structure-activity relationship folate analogue design isofolate scaffold

Distinct Cellular Transport Profile: Implications for Reduced Folate Carrier (RFC) and Membrane Folate Binding Protein (mFBP) Studies

A comprehensive comparative study of 37 classic and novel antifolate compounds evaluated transport properties via the reduced folate carrier (RFC) and membrane-associated folate binding protein (mFBP) in human and murine cell lines [1]. The study identified 5,8-dideazaisofolic acid (IAHQ), a close structural analogue of 5-deazaisofolic acid that shares the reversed-bridge isofolate geometry and deaza-modified quinazoline ring, as being preferentially transported via mFBP rather than RFC [1]. In contrast, 2,4-diamino structures (e.g., methotrexate, aminopterin) were preferentially transported via RFC, while DDATHF, ZD1694 (raltitrexed), and LY231514 (pemetrexed) were efficiently transported via both pathways [1]. This class-level transport distinction has direct implications for predicting drug sensitivity and resistance in tumor cells with differential RFC/mFBP expression.

folate transport reduced folate carrier membrane folate binding protein drug uptake

Synthetic Accessibility as a Key Intermediate for Reduced Isofolate Analogues

5-Deazaisofolic acid is synthesized in good yield via reductive condensation of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate, followed by deprotection with trifluoroacetic acid [1]. Critically, 5-deazaisofolic acid serves as the direct synthetic precursor to its more biologically active reduced counterpart, 5-deaza-5,6,7,8-tetrahydroisofolic acid (compound 4a), via catalytic hydrogenation [1]. The same synthetic route also enables preparation of 9-CH3 and 9-CHO modifications of the oxidized scaffold, providing a versatile entry point for analogue generation [1].

medicinal chemistry antifolate synthesis 5-deaza analogues

Lack of Significant In Vivo Antitumor Activity in Leukemia Models (Class-Level Observation)

Four quinazoline analogues of isofolic acid, including 5-methyl-5,8-deazaisofolic acid (8a) and 5,8-deazaisofolic acid (8c, IAHQ), were synthesized and evaluated for in vivo antitumor activity against L1210 leukemia in mice [1]. None of these isofolate analogues showed significant antitumor activity at dose levels where amethopterin (methotrexate) provided significant prolongation in survival [1]. While 5-deazaisofolic acid itself was not directly tested in this specific in vivo study, the class-level observation is consistent with the reported poor tumor cell growth inhibition by oxidized isofolate analogues in vitro [2].

in vivo antitumor L1210 leukemia isofolate analogues

Validated Research Applications for 5-Deazaisofolic Acid Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Pyrido[2,3-d]pyrimidine Ring Reduction

5-Deazaisofolic acid serves as the oxidized reference compound for quantifying the pharmacological impact of 5,6,7,8-tetrahydro reduction in the isofolate scaffold. Direct comparative data establish that the reduced analogue (compound 4a) is nearly 100-fold more potent than 5-deazaisofolic acid in MCF-7 breast cancer cells (IC50 ≈ 1 µM vs estimated >100 µM) [1]. Researchers investigating the relationship between ring saturation state and antiproliferative activity should procure 5-deazaisofolic acid alongside its reduced counterpart to establish clean dose-response curves and control for scaffold-specific effects.

Folate Transport Mechanism Dissection (mFBP vs RFC Pathway Specificity)

Class-level transport profiling identifies the isofolate scaffold as preferentially transported via the membrane-associated folate binding protein (mFBP) rather than the reduced folate carrier (RFC), in contrast to methotrexate (RFC-preferential) and raltitrexed/pemetrexed (dual-pathway) [1]. 5-Deazaisofolic acid is therefore a suitable tool compound for experiments designed to isolate mFBP-mediated antifolate uptake, particularly in cell line panels with characterized RFC and mFBP expression profiles. Such studies are directly relevant to predicting tumor cell sensitivity and resistance mechanisms.

Medicinal Chemistry: Synthetic Intermediate for Reduced Isofolate and N9-Substituted Analogues

The published synthetic route to 5-deazaisofolic acid proceeds via reductive condensation of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with a protected benzoyl-L-glutamate derivative, yielding the oxidized isofolate in good yield after TFA deprotection [1]. Catalytic hydrogenation of 5-deazaisofolic acid directly affords 5-deaza-5,6,7,8-tetrahydroisofolic acid (4a), while the 9-CH3 and 9-CHO modifications of the oxidized scaffold are also accessible [1]. Medicinal chemistry teams engaged in antifolate analogue development should procure 5-deazaisofolic acid as a versatile starting material for generating diverse reduced and N9-substituted isofolate derivatives.

Low-Potency Comparator in Antifolate Screening Campaigns

5-Deazaisofolic acid exhibits measurable but weak thymidylate synthase inhibition (Ki = 0.090 nM; IC50 = 23 nM against purified recombinant human TS) [1] and is documented as a poor inhibitor of tumor cell growth [2]. This profile makes it suitable as a low-potency reference compound in primary screening assays where a clear window between negative control (vehicle) and positive control (e.g., raltitrexed, IC50 = 2.5 nM ) is required. Using 5-deazaisofolic acid as an intermediate-activity comparator helps validate assay sensitivity and establish dynamic range before advancing potent clinical antifolate candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Deazaisofolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.